5-amino-N-propyl-1H-1,2,4-triazole-3-carboxamide
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Overview
Description
5-Amino-N-propyl-4H-1,2,4-triazole-3-carboxamide is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. These compounds are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science. The presence of the amino and carboxamide groups in the molecule makes it a versatile intermediate for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-N-propyl-4H-1,2,4-triazole-3-carboxamide typically involves the reaction of aminoguanidine with succinic anhydride, followed by cyclization and subsequent functional group modifications. The reaction conditions often include the use of solvents like ethanol or water, and the reactions are carried out under reflux conditions to ensure complete conversion of reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of 5-Amino-N-propyl-4H-1,2,4-triazole-3-carboxamide can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Amino-N-propyl-4H-1,2,4-triazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxamide group can be reduced to form amines.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include nitroso derivatives, amines, and substituted triazoles, which can be further utilized in various applications .
Scientific Research Applications
5-Amino-N-propyl-4H-1,2,4-triazole-3-carboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other heterocyclic compounds.
Medicine: It is explored for its potential use in drug discovery and development.
Industry: It is used in the production of agrochemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 5-Amino-N-propyl-4H-1,2,4-triazole-3-carboxamide involves its interaction with various molecular targets and pathways. The amino and carboxamide groups allow it to form hydrogen bonds and interact with biological receptors, leading to its biological activity. The exact molecular targets and pathways depend on the specific application and the derivatives formed from the compound .
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-1H-1,2,4-triazole-3-carbohydrazide
- 3-Amino-1,2,4-triazole
- 4-Amino-1,2,4-triazole
Uniqueness
5-Amino-N-propyl-4H-1,2,4-triazole-3-carboxamide is unique due to the presence of the propyl group, which enhances its lipophilicity and potential biological activity compared to other similar compounds. This structural modification can lead to improved pharmacokinetic properties and increased efficacy in various applications .
Properties
Molecular Formula |
C6H11N5O |
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Molecular Weight |
169.19 g/mol |
IUPAC Name |
3-amino-N-propyl-1H-1,2,4-triazole-5-carboxamide |
InChI |
InChI=1S/C6H11N5O/c1-2-3-8-5(12)4-9-6(7)11-10-4/h2-3H2,1H3,(H,8,12)(H3,7,9,10,11) |
InChI Key |
KRGWBBNGXOTEBE-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)C1=NC(=NN1)N |
Origin of Product |
United States |
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